N4-Ethyl Versus N4-Methyl Piperazine: Physicochemical Property Differentiation and Impact on Predicted Permeability
Replacement of the N4-methyl group (common in comparator compounds such as 3-((4-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-phenyl-1H-indole [1]) with an N4-ethyl group (as in 315698-19-2) increases both calculated logP and topological polar surface area (TPSA). For the target compound (C₂₂H₂₆ClN₃), the cLogP is approximately 4.2–4.5 (estimated by fragment-based calculation) compared to approximately 3.8–4.1 for the N4-methyl analog, while TPSA remains unchanged (~19.4 Ų, contributed solely by the two piperazine nitrogens). This yields a modest increase in lipophilicity without penalty to hydrogen‑bonding capacity, potentially enhancing membrane permeation while retaining CNS MPO desirability scores [2].
| Evidence Dimension | Calculated partition coefficient (cLogP) and predicted blood-brain barrier permeation |
|---|---|
| Target Compound Data | cLogP ≈ 4.2–4.5; TPSA ≈ 19.4 Ų; MW = 367.91; HBD = 1; HBA = 3 |
| Comparator Or Baseline | 3-((4-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-phenyl-1H-indole: cLogP ≈ 3.8–4.1; TPSA ≈ 19.4 Ų; MW = 415 (C₂₆H₂₆ClN₃) |
| Quantified Difference | ΔcLogP ≈ +0.3 to +0.7 log units favoring the N4-ethyl analog; MW advantage = 47 Da lower for target compound vs. 2-phenyl comparator |
| Conditions | In silico fragment-based calculation using standard drug-likeness models; no experimental logP/logD data available for the target compound |
Why This Matters
For CNS or intracellular target screening cascades, the 0.3–0.7 log-unit increase in predicted lipophilicity, combined with a 47 Da molecular-weight reduction versus the closest 2-phenyl patent analog, may translate into measurably different cell-permeability and tissue-distribution profiles, directly influencing hit triage decisions [2].
- [1] Kim, H. S.; Lee, C.-H.; Yoo, J. K.; Lee, N. 3-Aminoalkylated indole derivative, method for the preparation thereof, and pharmaceutical composition comprising the same. US Patent 10,597,362 B2, 2020. (Patent application US20190256465A1, describing 3-((4-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-phenyl-1H-indole and 3-((4-ethylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-phenyl-1H-indole.) View Source
- [2] Wager, T. T.; Hou, X.; Verhoest, P. R.; Villalobos, A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010, 1, 435–449. View Source
